molecular formula C14H21ClN2O2 B595302 (R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride CAS No. 1217680-53-9

(R)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B595302
CAS No.: 1217680-53-9
M. Wt: 284.784
InChI Key: XRCZWJKQJZIRHD-BTQNPOSSSA-N
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Description

®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of ®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of ®-piperidine-2-carboxylic acid with benzyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group. Common reagents and conditions used in these reactions include acids, bases, and catalysts.

Scientific Research Applications

®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological molecules, influencing various pathways and processes. Detailed studies on its mechanism of action can reveal its potential therapeutic effects and molecular targets .

Comparison with Similar Compounds

®-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

benzyl N-[[(2R)-piperidin-2-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCZWJKQJZIRHD-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662656
Record name Benzyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217680-53-9
Record name Benzyl {[(2R)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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